2-cyclopropyl-4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
2-cyclopropyl-4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with cyclopropyl, methyl, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The key steps include:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl and methyl groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.
Attachment of the piperazine moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced to the pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-cyclopropyl-4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to study receptor interactions and enzyme inhibition.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
- 1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-4-(naphthalene-2-carbonyl)-1H-1,2,3-triazole
Uniqueness
2-cyclopropyl-4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H26N6 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C20H26N6/c1-13-12-18(24-19(21-13)15-6-7-15)25-8-10-26(11-9-25)20-16-4-3-5-17(16)22-14(2)23-20/h12,15H,3-11H2,1-2H3 |
InChI Key |
QHPMJFKVSMDXIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC(=NC5=C4CCC5)C |
Origin of Product |
United States |
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